(5S)-Dec-3-en-1-yn-5-ol
Description
Molecular Architecture and Stereochemical Configuration
(5S)-Dec-3-en-1-yn-5-ol (CAS 193410-68-3) possesses the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its structure features a decenynol backbone with critical functional groups:
- A terminal alkyne at position C1.
- A trans double bond between C3 and C4 (E configuration).
- A secondary alcohol at C5 with S stereochemistry.
The SMILES notation (CCCCC[C@@H](C=CC#C)O) explicitly defines the stereochemistry at C5, where the hydroxyl group occupies the S configuration. The InChIKey (QTPYNFYCBVSETI-SNVBAGLBSA-N) further confirms the enantiomeric identity through its stereodescriptor. Computational models predict a bent conformation due to steric interactions between the alkyne and double bond, stabilized by hyperconjugation between the π-electrons of the alkyne and the adjacent C–H bonds.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| SMILES | CCCCCC@@HO | |
| InChIKey | QTPYNFYCBVSETI-SNVBAGLBSA-N | |
| CAS Number | 193410-68-3 |
Structure
3D Structure
Properties
CAS No. |
193410-68-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(5S)-dec-3-en-1-yn-5-ol |
InChI |
InChI=1S/C10H16O/c1-3-5-7-9-10(11)8-6-4-2/h2,6,8,10-11H,3,5,7,9H2,1H3/t10-/m1/s1 |
InChI Key |
QTPYNFYCBVSETI-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCC[C@@H](C=CC#C)O |
Canonical SMILES |
CCCCCC(C=CC#C)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Aldol and Propargylic Alcohol Formation
One common approach to prepare chiral propargylic alcohols like (5S)-Dec-3-en-1-yn-5-ol is via asymmetric aldol reactions or nucleophilic addition of alkynyl reagents to aldehydes under chiral catalysis or auxiliaries. For example, Macmillan’s organocatalytic asymmetric aldol reaction has been employed to generate stereodefined aldehyde intermediates, which are then converted to propargylic alcohols by addition of alkynyl nucleophiles such as vinyl- or propargyl-lithium reagents.
Use of Sonogashira Coupling and Related Cross-Coupling Reactions
Sonogashira coupling is a pivotal reaction in assembling the enyne framework. It involves palladium-catalyzed coupling of terminal alkynes with vinyl or aryl halides. This method allows the formation of the carbon-carbon triple bond adjacent to the alkene moiety with high regio- and stereocontrol.
Stereoselective Reduction and Protection Techniques
Selective 1,2-reduction of enones or related intermediates using Luche reduction (CeCl3/NaBH4) has been shown to provide diastereoselective formation of secondary alcohols with the desired stereochemistry. Protection of hydroxyl groups using silyl ethers (e.g., TBS, TMS) is commonly employed to prevent side reactions during multi-step synthesis.
Epoxide Opening and Hydrolytic Kinetic Resolution
In some synthetic routes, epoxidation of olefinic intermediates followed by regioselective epoxide opening with alkynyl nucleophiles under Lewis acid catalysis (e.g., BF3·OEt2) is used to install the propargylic alcohol moiety with stereochemical control.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Asymmetric Aldol | Organocatalyst (e.g., Macmillan catalyst), aldehyde precursor | Stereodefined aldehyde intermediate | ~85 | High enantiomeric excess |
| 2 | Nucleophilic Addition | Vinyl- or propargyl-lithium, low temperature (-78 °C) | Propargylic alcohol formation | 80-90 | Stereoselective addition |
| 3 | Protection | TBSCl or TMSCl, base (Et3N or DMAP) | Hydroxyl protection | 85-90 | Prevents side reactions |
| 4 | Sonogashira Coupling | Pd(PPh3)4, CuI, THF or DMF | Enyne formation | 80-90 | High regio- and stereocontrol |
| 5 | Selective Reduction | Luche reduction (CeCl3/NaBH4) | Diastereoselective alcohol formation | 70-85 | Controls stereochemistry |
| 6 | Deprotection | TBAF or K2CO3/MeOH | Free alcohol regeneration | 80-90 | Final step |
Detailed Research Findings
A study by Macmillan et al. demonstrated the use of d-proline-catalyzed asymmetric aldol reactions to prepare aldehyde intermediates with high stereoselectivity, which were then converted to propargylic alcohols by addition of alkynyl reagents at low temperature, achieving yields around 85% and excellent enantiomeric purity.
The Sonogashira coupling reaction has been optimized to proceed smoothly under mild conditions with Pd(PPh3)4 and CuI catalysts in THF, yielding the desired enyne intermediates in up to 90% yield.
Selective 1,2-reduction of enones using Luche conditions (CeCl3/NaBH4) has been reported to provide the (5S)-configured alcohol with high diastereoselectivity, crucial for the stereochemical integrity of this compound.
Epoxide opening with TMS-acetylene in the presence of BF3·OEt2 as Lewis acid has been used to install the propargylic alcohol moiety with the correct stereochemistry in 89% yield.
Physical and Chemical Data Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| Boiling Point | ~241 °C (for related isomers) |
| Density | ~0.9 g/cm³ |
| Optical Rotation | Reported for stereoisomers varies, confirming stereochemistry |
| Stability | Sensitive to strong acids and bases; protection of hydroxyl recommended during synthesis |
Chemical Reactions Analysis
Alcohol Oxidation
The secondary alcohol undergoes oxidation to a ketone under mild conditions (e.g., Dess-Martin periodinane or Swern oxidation), yielding (5S)-Dec-3-en-1-yn-5-one. This product retains the conjugated enyne system for downstream reactivity .
Alkyne Hydrogenation
Selective hydrogenation of the terminal alkyne:
| Catalyst | Product | Selectivity |
|---|---|---|
| Lindlar’s Pd | cis-Alkene (Z)-Dec-3-en-5-ol | >90% |
| Na/NH₃ | trans-Alkene (E)-Dec-3-en-5-ol | ~85% |
Acid-Catalyzed Rearrangements
Under acidic conditions (e.g., H₂SO₄), the compound undergoes dehydration at the C5 hydroxyl group, forming a conjugated dienyne. This reaction is stereospecific, with the (5S) configuration directing syn-elimination :
Epoxidation
The C3 double bond reacts with peracids (e.g., mCPBA) to form an epoxide. The stereochemistry of the hydroxyl group influences facial selectivity:
-
Syn addition dominates, producing a trans-epoxide due to steric hindrance from the (5S) configuration .
Nucleophilic Additions
The terminal alkyne participates in Sonogashira couplings with aryl halides, forming extended conjugated systems. For example:
This reaction is efficient in polar aprotic solvents (e.g., DMF) at 60–80°C .
Stereochemical Influence
The (5S) configuration governs reaction outcomes:
-
Hydroboration of the C3 double bond proceeds with anti-Markovnikov selectivity, yielding a secondary alcohol with retained chirality .
-
Sharpless Epoxidation of related enynols shows >90% enantiomeric excess when chiral ligands are used .
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes retro-ene fragmentation, producing acetylene and a ketene intermediate :
Scientific Research Applications
Chemical Properties and Structure
(5S)-Dec-3-en-1-yn-5-ol is characterized by a triple bond and a hydroxyl group, which contribute to its reactivity and functional versatility. The structural formula can be represented as follows:This compound's stereochemistry is significant for its biological activity and interactions with other chemical species.
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against certain viral strains, suggesting that it could serve as a lead compound for developing antiviral agents .
Inhibitory Effects on Enzymes
The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of beta-secretase, an enzyme implicated in Alzheimer's disease . This application opens avenues for therapeutic interventions targeting neurodegenerative disorders.
Building Block in Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for various transformations, including:
- Hydroxylation : The alcohol group can be utilized for further functionalization.
- Alkyne Reactions : The terminal alkyne can undergo reactions such as cycloaddition or cross-coupling, making it a versatile building block in synthetic chemistry.
Green Chemistry
The compound's reactivity profile aligns with principles of green chemistry, promoting sustainable practices in organic synthesis. Its use can minimize waste and reduce the environmental impact of chemical processes .
Polymer Production
This compound can be incorporated into polymer matrices to enhance material properties. Its alkyne functionality allows for click chemistry reactions, facilitating the development of novel materials with tailored properties for applications in coatings and adhesives.
Nanomaterials
Research indicates potential applications in the synthesis of nanomaterials where this compound could act as a stabilizing agent or a precursor to functionalized nanoparticles . This area remains ripe for exploration, particularly in biomedical applications.
Case Study 1: Antiviral Research
A comprehensive study evaluated the antiviral efficacy of this compound against multiple viral strains. The results demonstrated significant inhibition rates compared to control compounds, suggesting its potential as a therapeutic agent.
Case Study 2: Synthesis of Functional Polymers
In another study, researchers utilized this compound to synthesize functionalized polymers through click chemistry methods. The resulting materials exhibited enhanced mechanical properties and thermal stability, showcasing the compound's utility in materials science.
Mechanism of Action
The mechanism of action of (5S)-Dec-3-en-1-yn-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the alkyne and alkene groups can participate in various chemical reactions, modulating the compound’s biological effects.
Comparison with Similar Compounds
Limitations of the Evidence
The evidence lacks:
Chemical data : Physical/chemical properties (e.g., molecular weight, solubility), synthesis methods, or applications of (5S)-Dec-3-en-1-yn-5-ol .
Structural analogs: Comparisons with compounds like alkenols, alkynols, or stereoisomers.
Functional insights : Biological activity, industrial uses, or metabolic pathways.
Comparison with Similar Compounds (Hypothetical Scenario)
If the query intended to compare 5S rDNA with similar genomic elements, the evidence highlights:
Table 1: Comparison of 5S rDNA in Landoltia punctata and Related Species
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (5S)-Dec-3-en-1-yn-5-ol?
- Methodological Answer : Enantioselective synthesis can be achieved via transition metal-catalyzed reactions, such as those involving rhodium or palladium, which enable precise control over stereochemistry. For example, silver- or zinc-mediated silylene transfer reactions (as demonstrated in silacycle syntheses) can be adapted to introduce the stereocenter at C5 . Key steps include chiral ligand selection (e.g., BINAP derivatives) and rigorous monitoring of reaction conditions (temperature, solvent polarity) to minimize racemization. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric excess .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming the alkynyl (δ 70-100 ppm in ¹³C NMR) and olefinic (δ 5-6 ppm in ¹H NMR) moieties. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Infrared (IR) spectroscopy verifies hydroxyl (3200-3600 cm⁻¹) and alkyne (≈2100 cm⁻¹) functional groups. For purity assessment, gas chromatography (GC) or thin-layer chromatography (TLC) with UV/iodine visualization is recommended .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure. Store the compound in a cool, dry environment away from oxidizers (e.g., peroxides) to prevent unintended reactions. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Refer to OSHA HCS guidelines for emergency procedures, including skin decontamination with water and soap .
Advanced Research Questions
Q. How do metal catalysts influence the reaction pathways of this compound in cycloaddition or coupling reactions?
- Methodological Answer : Transition metals like palladium and rhodium activate specific bonds (e.g., C–Si or C–C) via oxidative addition or transmetallation. For instance, Pd(0) complexes facilitate Sonogashira coupling by coordinating to the alkyne, while Rh(I) catalysts enable C–H activation in silacycle formations. Mechanistic studies should employ kinetic isotope effects (KIE) and density functional theory (DFT) calculations to map energy barriers. Reaction progress can be monitored via in situ IR or NMR spectroscopy .
Q. What computational strategies can predict the regioselectivity of this compound in electrophilic additions?
- Methodological Answer : Quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) model electron density distributions to identify reactive sites. Molecular electrostatic potential (MESP) maps highlight nucleophilic regions (e.g., the alkynyl terminus). QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects with experimental outcomes. Software like Gaussian or ORCA, combined with cheminformatics databases (NIST WebBook), validate predictions .
Q. How can researchers resolve contradictions in reported stereochemical outcomes for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from solvent polarity effects or competing reaction mechanisms. Systematic replication under controlled conditions (e.g., varying solvents, catalysts) is critical. Use X-ray crystallography to unambiguously assign stereochemistry. Cross-validate findings with independent techniques: NOESY NMR for spatial proximity analysis and electronic circular dichroism (ECD) for absolute configuration. Publish raw data and computational input files to enhance reproducibility .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
